PHHdiA-PS
Description
Properties
Molecular Formula |
C29H52NO13P |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(E)-7-[(2R)-1-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl]oxy-4-hydroxy-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C29H52NO13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27(34)40-20-24(21-41-44(38,39)42-22-25(30)29(36)37)43-28(35)19-17-23(31)16-18-26(32)33/h16,18,23-25,31H,2-15,17,19-22,30H2,1H3,(H,32,33)(H,36,37)(H,38,39)/b18-16+/t23?,24-,25+/m1/s1 |
InChI Key |
FUOPZHJLSXQXNO-PSVGVCRCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC(/C=C/C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC(C=CC(=O)O)O |
Origin of Product |
United States |
Formation and Metabolic Dynamics of Phhdia Ps
Phosphatidylserine (B164497) Biosynthetic Precursors and Pathways Relevant to PHHdiA-PS Formation
Phosphatidylserine (PS) is a crucial anionic phospholipid primarily located in the inner leaflet of the plasma membrane in eukaryotic cells, playing vital roles in cell signaling and apoptosis lipidmaps.orgguidetopharmacology.org. The biosynthesis of PS in mammalian cells occurs predominantly through base-exchange reactions catalyzed by two distinct enzymes, phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2) lipidmaps.orgguidetopharmacology.orgfishersci.ieatamanchemicals.com. These enzymes are primarily localized in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM) guidetopharmacology.orgfishersci.ie.
PSS1 facilitates the exchange of choline (B1196258) from phosphatidylcholine (PC) with serine, while PSS2 exchanges ethanolamine (B43304) from phosphatidylethanolamine (B1630911) (PE) with serine lipidmaps.orgguidetopharmacology.orgfishersci.ieatamanchemicals.com. Both reactions require the amino acid serine as a precursor lipidmaps.orgfishersci.cauni.lu. The fatty acyl chain composition of newly synthesized PS is influenced by the acyl chains present in the precursor lipids, PC and PE guidetopharmacology.orgfishersci.ie. PS molecules commonly contain a saturated fatty acid at the sn-1 position and an unsaturated fatty acid, often a polyunsaturated fatty acid (PUFA) like docosahexaenoic acid (DHA), at the sn-2 position lipidmaps.orgmitoproteome.org. The presence of PUFAs in the sn-2 position is particularly relevant to the formation of oxidized species like this compound, as these fatty acids are highly susceptible to oxidative modification.
While this compound contains a hexadecanoyl (16:0) chain at the sn-1 position, consistent with common PS species, the modified fatty acid at the sn-2 position (4-hydroxy-6-carboxy-5E-hexenoyl) is a product of oxidative cleavage of a longer, unsaturated fatty acid. This suggests that the formation of this compound is linked to the biosynthesis of PS species containing oxidizable fatty acyl chains, followed by subsequent oxidative processes.
Oxidative Modification Mechanisms Leading to this compound Generation
The formation of this compound is a consequence of oxidative modification of phosphatidylserine. This process falls under the broader category of lipid peroxidation, which involves the oxidative degradation of lipids, particularly those containing PUFAs nih.govnih.gov. Reactive oxygen species (ROS), such as hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide, are key initiators of lipid peroxidation nih.govnih.govnih.gov.
Lipid peroxidation can proceed via free radical-mediated chain reactions or non-radical mechanisms nih.govnih.gov. In the context of phospholipids (B1166683) like PS, PUFAs esterified to the glycerol (B35011) backbone are prime targets for oxidation due to the presence of vulnerable double bonds mitoproteome.orguni.lu. The initial step often involves the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, leading to the formation of a lipid radical. This radical can then react with oxygen to form a peroxyl radical, which can abstract a hydrogen atom from another lipid molecule, propagating the chain reaction nih.govnih.gov.
Oxidized phospholipids encompass a diverse range of species, including lipid hydroperoxides, endoperoxides, and truncated or fragmented phospholipids nih.govnih.govuni.lu. The specific structure of the modified fatty acid in this compound (a C6 fragment with a hydroxy and carboxyl group) indicates that it is likely a product of oxidative cleavage of a longer fatty acyl chain, presumably a PUFA, at the sn-2 position of PS. While the precise enzymatic or non-enzymatic pathways leading to the formation of this specific fragment (4-hydroxy-6-carboxy-5E-hexenoyl) from a common PUFA like DHA or arachidonic acid in the context of PS oxidation are not explicitly detailed in the search results, the general mechanisms of oxidative cleavage of peroxidized fatty acids are well-established nih.govnih.gov. This fragmentation can occur through various reactions, including β-scission of peroxyl radicals or decomposition of hydroperoxides nih.gov.
Oxidative stress is a significant factor that promotes PS oxidation nih.govwikipedia.orglipidmaps.org. The anionic nature of PS and its localization in cellular membranes, particularly the inner mitochondrial membrane, can make it selectively susceptible to oxidation, potentially through interactions with pro-oxidant molecules like cytochrome c nih.gov.
Regulation of this compound Levels and Turnover in Cellular Systems
The cellular levels of this compound, like other oxidized phospholipids, are determined by a dynamic balance between their formation and their removal or further metabolism. The rate of this compound generation is directly influenced by the degree of oxidative stress within the cell and the availability of susceptible PS species containing PUFAs mitoproteome.org. Antioxidant defense systems, including enzymes like glutathione (B108866) peroxidase 4 (GPx4) which can reduce phospholipid hydroperoxides, play a critical role in limiting the extent of lipid peroxidation and thus the formation of oxidized phospholipids mitoproteome.org.
Cellular mechanisms exist for the recognition and clearance of oxidized lipids and the membranes containing them. Oxidized PS, including potentially this compound, can serve as an "eat-me" signal on the surface of cells undergoing apoptosis or oxidative damage, facilitating their recognition and phagocytosis by macrophages and other phagocytic cells nih.govnih.govnih.gov. Scavenger receptors, such as CD36, have been shown to bind to oxidized PS, mediating the uptake of cells or vesicles displaying these modified lipids nih.gov.
Following internalization by phagocytosis, oxidized phospholipids like this compound are likely trafficked to lysosomes for degradation by lipases and other hydrolytic enzymes. The breakdown products can then be further metabolized or recycled.
While the primary metabolic fate of unoxidized PS is its decarboxylation to phosphatidylethanolamine (PE) in the mitochondria, contributing to PE synthesis lipidmaps.orgguidetopharmacology.orgfishersci.ieatamanchemicals.com, the impact of oxidative modification on this specific metabolic pathway is not explicitly detailed for this compound. However, the presence of a modified fatty acyl chain and potential alterations in the head group due to oxidation could affect the recognition and processing of this compound by enzymes involved in normal phospholipid metabolism and turnover.
The regulation of PS metabolism is complex and involves various enzymes and lipid transfer proteins that control its synthesis, transport, and conversion to other lipid species atamanchemicals.com. Changes in the activity or expression of these components, as well as the cellular redox state, can collectively influence the cellular levels of PS and its oxidized derivatives like this compound. Furthermore, oxidized phospholipids themselves can potentially exert signaling functions, which might indirectly impact the pathways regulating their own formation and turnover nih.govnih.govuni.lu.
Biological Roles and Mechanistic Implications of Phhdia Ps
PHHdiA-PS in Modulating Cellular Inflammatory Responses
Studies investigating the effects of formyl peptide receptor (FPR) agonists on inflammatory cell models have identified this compound as a compound whose levels are modulated under specific inflammatory conditions.
In the context of lipopolysaccharide (LPS)-stimulated macrophages, this compound has been observed in lipidomic analyses. These analyses, conducted as part of studies evaluating the effects of FPR agonists, revealed changes in the abundance of various lipid species, including this compound, in response to LPS stimulation and subsequent treatments. Specifically, in LPS-stimulated macrophages, the abundance of this compound showed reduced levels when compared to control cells. nih.gov This suggests that the cellular lipid profile, including compounds like this compound, is altered during the inflammatory activation of macrophages by LPS.
While this compound levels are affected in studies involving the modulation of Formyl Peptide Receptor (FPR) signaling pathways, the precise nature of its interaction with these pathways is not explicitly defined in the available information. Research has evaluated the effects of FPR1 and FPR2 agonists, such as Ac9-12 and WKYMV, on LPS-stimulated macrophages, and this compound was among the lipid species whose levels were measured in this context. nih.govresearchgate.net The observed changes in this compound abundance occurred under conditions where FPR signaling was being manipulated, indicating a potential association between FPR activation and the cellular metabolism or mobilization of this compound. However, the provided information does not indicate that this compound is a direct ligand for FPRs or detail the specific downstream signaling events it might influence or be influenced by.
Involvement of this compound in Cellular Oxidative Stress Adaptation and Dysfunction
Based on the currently available search results, there is no specific information detailing the involvement of this compound in cellular oxidative stress adaptation or dysfunction. Topics such as its association with hyperglycemia-induced oxidative perturbations, response to radiation-induced cellular damage, or its role in mitochondrial homeostasis under stress conditions were not addressed in the provided search snippets.
This compound as a Component in Lipid Signaling Networks
Lipid signaling networks are intricate systems where lipid molecules act as key messengers, regulating a wide array of cellular functions, including inflammation, proliferation, and apoptosis nih.gov. Glycerophospholipids, such as phosphatidylserine (B164497) (PS), which forms the structural basis of this compound, are fundamental components of cellular membranes and play significant roles in these signaling cascades nih.gov.
Recent lipidomic analysis in studies investigating the effects of formyl peptide receptor (FPR) agonists on LPS-stimulated macrophages has revealed changes in the intracellular lipid profile, including alterations in the abundance of this compound nih.govnih.gov. Specifically, the abundance of this compound, alongside other lipid species like OKODiA-PS, phosphatidylinositol PI(39:6), and PKODiA-PG, showed reduced levels when compared to control cells after stimulation by LPS, with or without peptide pre-treatments nih.govnih.gov.
This observed modulation in the levels of this compound within macrophages under inflammatory stimuli and in response to FPR agonists suggests its potential involvement in the lipid signaling networks that govern these cellular responses. While the precise signaling pathways directly mediated by this compound require further elucidation, its classification as an oxidized glycerophosphoserine (B1230283) places it within a class of lipids known to participate in diverse cellular signaling events. The study also noted changes in other lipid classes with established signaling roles, such as ceramides (B1148491) and phosphatidic acid (PA), further highlighting the dynamic nature of the lipidome during inflammatory processes nih.govnih.gov. PA, for instance, is recognized as a lipid messenger involved in various intracellular and extracellular signaling processes nih.gov.
The observed reduction in this compound levels in response to LPS stimulation and peptide treatments indicates that its metabolism or turnover is influenced by these external cues, implying a role, possibly as a downstream effector or a modulated component, within the complex lipid signaling landscape of activated immune cells.
Investigating this compound Interactions with Cellular Components
Investigating the interactions of this compound with cellular components is crucial for understanding its biological function. As a glycerophospholipid derivative, this compound is expected to primarily reside within cellular membranes, which are composed of a lipid bilayer. In this location, it can interact with other lipids, membrane proteins, and components of the cytoskeleton.
The primary method highlighted in the available research for studying this compound in a cellular context is lipidomic analysis nih.govnih.gov. This technique allows for the comprehensive profiling of lipid species within cells under different experimental conditions. By quantifying the changes in this compound abundance in response to stimuli like LPS and FPR agonists, researchers can infer its involvement in specific cellular processes nih.govnih.gov.
Although the provided research does not detail specific molecular interactions of this compound with individual proteins or other cellular components, the observed changes in its levels suggest that its presence and potential interactions are modulated during macrophage activation and inflammatory responses nih.govnih.gov. Alterations in the composition of membrane lipids, including oxidized forms like this compound, can influence membrane fluidity, curvature, and the function of membrane-associated proteins, thereby impacting cellular processes such as signaling, trafficking, and immune responses nih.gov.
Further investigations employing techniques such as mass spectrometry-based lipidomics, coupled with cell biology approaches, are essential to pinpoint the specific cellular locations of this compound, identify proteins or other molecules it interacts with, and delineate the downstream effects of these interactions. The altered levels of this compound observed in lipidomic studies provide a starting point for such detailed mechanistic investigations into its role in cellular function and its interactions within the complex cellular environment.
Observed Changes in Lipid Species in LPS-Stimulated Macrophages with Peptide Treatment
| Lipid Species | Observed Change (vs. Control) | Context | Source |
| Ceramides (Cer(36:1), Cer(34:1), MIPC(44:0)) | Increased abundances | Stimulation by LPS, with or without peptides | nih.govnih.gov |
| This compound | Reduced abundances | Stimulation by LPS, with or without peptides | nih.govnih.gov |
| OKODiA-PS | Reduced abundances | Stimulation by LPS, with or without peptides | nih.govnih.gov |
| Phosphatidylinositol PI(39:6) | Reduced abundances | Stimulation by LPS, with or without peptides | nih.govnih.gov |
| PKODiA-PG | Reduced abundances | Stimulation by LPS, with or without peptides | nih.govnih.gov |
| Phosphatidic Acid PA(22:1) | Increased production | Administration of peptides Ac9-12 and WKYMV | nih.gov |
Advanced Methodologies for Phhdia Ps Detection and Elucidation
High-Resolution Lipidomics for PHHdiA-PS Profiling
High-resolution lipidomics, primarily employing mass spectrometry coupled with chromatographic separation, is a powerful approach for the detailed analysis of lipidomes, including the detection and profiling of specific species like this compound. This methodology allows for the separation of complex lipid mixtures and the precise identification and quantification of individual lipid molecules based on their mass-to-charge ratio and fragmentation patterns.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is central to high-resolution lipidomics, providing the sensitivity and specificity required to detect and characterize a vast array of lipid species. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, offer exceptional mass accuracy, enabling the differentiation of isobaric and isomeric lipid species that cannot be resolved by lower-resolution instruments. The ability to determine the exact mass of both intact lipid ions and their fragments is crucial for confirming the elemental composition and structural features of compounds like this compound.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting precursor ions and analyzing the resulting product ions. This fragmentation yields characteristic patterns that can be used to identify the head group, fatty acyl chains, and any modifications, such as the hydroxylation and carboxylation present in the hexenoyl chain of this compound. The application of ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) has been demonstrated in the detection of this compound in biological samples. In one study investigating inflammatory responses in in vitro models, this compound was identified as a potential lipid signature using UHPLC-HRMS, highlighting the utility of this approach for detecting specific oxidized glycerophospholipids in complex biological matrices.
Chromatographic Separation Techniques
Chromatographic separation techniques, particularly liquid chromatography (LC), are indispensable in lipidomics to reduce the complexity of lipid extracts before their introduction into the mass spectrometer. This separation step is vital for resolving lipid isomers and isobars that may have identical or very similar masses but differ in their chromatographic properties. Reversed-phase chromatography is commonly used in lipidomics and separates lipids based on their acyl chain length and degree of unsaturation, which is particularly relevant for distinguishing different species within the glycerophospholipid class like this compound.
The coupling of ultrahigh performance liquid chromatography (UHPLC) with high-resolution mass spectrometry significantly enhances the speed and resolution of lipidomic analysis. UHPLC employs smaller particle size columns, allowing for faster separations and improved peak resolution, which is beneficial for the accurate detection and quantification of a wide range of lipid molecular species in a single run. The detection of this compound in in vitro inflammatory models was achieved using a UHPLC-HRMS system, demonstrating the effectiveness of this combined approach for the analysis of this specific lipid.
In Vitro Cellular Models for Investigating this compound Biological Functions
In vitro cellular models serve as valuable tools for investigating the biological functions and implications of specific lipid molecules like this compound in a controlled environment. These models allow researchers to study the effects of this compound on cellular processes, its metabolism, and its interactions with other cellular components without the complexity of a whole organism.
Studies utilizing in vitro models, such as cell cultures, have been instrumental in identifying and analyzing lipid species involved in various cellular responses, including inflammation. The detection of this compound in an in vitro acute inflammatory experimental model highlights the utility of such systems for studying the involvement of specific oxidized lipids in cellular signaling and pathological processes. By exposing cells to specific stimuli and analyzing the resulting changes in the lipidome using high-resolution lipidomics, researchers can gain insights into the conditions under which this compound is produced or metabolized and its potential role in cellular events. While the cited study identified this compound in this context, further targeted in vitro investigations could involve introducing exogenous this compound to cells or manipulating its endogenous levels to directly assess its biological effects.
Computational Approaches for Predicting this compound Molecular Interactions
Computational approaches play an increasingly important role in complementing experimental studies of lipid molecules by providing insights into their molecular interactions and behavior nih.govnih.gov. While specific computational studies on this compound were not found in the search results, general methods for studying protein-lipid and lipid-lipid interactions can be applied to molecules like this compound.
Techniques such as molecular docking and molecular dynamics simulations can be used to predict how lipids interact with proteins, including receptors, enzymes, or transporters nih.govnih.gov. These methods can help elucidate potential binding sites, binding affinities, and the dynamic behavior of lipid-protein complexes nih.gov. For a molecule like this compound, which is an oxidized phospholipid, computational methods could be used to model its interactions with proteins involved in inflammatory pathways or lipid metabolism, potentially predicting how its oxidized structure might influence these interactions compared to its non-oxidized counterpart.
Furthermore, computational methods can be employed to study the behavior of lipids within biological membranes, including how their structure influences membrane fluidity, lipid raft formation, and interactions with membrane proteins. Given the structural characteristics of this compound, computational simulations could provide valuable information about its localization within cellular membranes and its potential impact on membrane-associated processes. The integration of computational predictions with experimental data from high-resolution lipidomics and in vitro models can provide a more comprehensive understanding of the biological roles of this compound.
Perspectives and Future Research Directions on Phhdia Ps
Elucidating De Novo Synthetic Routes and Degradation Pathways Specific to PHHdiA-PS
A fundamental step in understanding this compound would involve the elucidation of its de novo synthetic routes. This would encompass identifying the precursor molecules, the enzymes or chemical reactions involved in its formation, and the cellular or biological contexts in which this synthesis occurs. Similarly, a detailed understanding of its degradation pathways is crucial. This would involve identifying the enzymes responsible for breaking down this compound, the intermediate products formed during degradation, and the ultimate fate of these products. Such studies could utilize techniques like mass spectrometry, isotopic labeling, and enzyme assays to map out these pathways.
Comprehensive Analysis of this compound Functional Consequences in Preclinical Models
Investigating the functional consequences of this compound in preclinical models is essential to determine its biological roles and potential therapeutic or toxicological effects. This would involve administering this compound to relevant animal or cell models and assessing a wide range of physiological, biochemical, and cellular endpoints. Studies could explore its effects on specific organs, tissues, or cellular processes potentially indicated by its structure or any preliminary data. Given the mention of "PHODA-PS" in the context of oxidized glycerophospholipids in hyperglycemic conditions knime.com, future research might explore if this compound is also an oxidized lipid and its potential role in metabolic or oxidative stress-related conditions using appropriate preclinical models.
Identification and Characterization of Specific Receptors or Enzymes Interacting with this compound
Identifying the specific molecular targets with which this compound interacts is critical for understanding its mechanism of action. This would involve employing techniques such as pull-down assays, affinity chromatography, and mass spectrometry to isolate proteins that bind to this compound. Once potential interacting partners (receptors or enzymes) are identified, further studies would be needed to characterize the nature of these interactions, including binding affinity, specificity, and the functional outcomes of these interactions. Given that phosphatidylserine (B164497) (PS) is known to interact with various receptors involved in processes like phagocytosis, future research could investigate if this compound, potentially being a modified form of phosphatidylserine, interacts with similar or distinct receptors.
Development of Novel Research Tools and Probes for this compound Study
Advancing the study of this compound necessitates the development of specific research tools and probes. This could include the synthesis of isotopically labeled this compound for tracing its metabolism and distribution, the generation of antibodies specific to this compound for detection and localization studies, and the development of fluorescent or other tags to visualize its cellular dynamics and interactions. Such tools would significantly facilitate detailed investigations into the synthesis, localization, metabolism, and function of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
